molecular formula C33H21F3IrN3 B13687996 Ir(p-F-ppy)3

Ir(p-F-ppy)3

Cat. No.: B13687996
M. Wt: 708.8 g/mol
InChI Key: ZEBLNIAOTYJLBU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ir(p-F-ppy)3 typically involves cyclometalation reactions. One common method is the reaction between iridium trichloride and 5-fluoro-2-phenylpyridine. The reaction proceeds as follows: [ \text{IrCl}_3 + 3 \text{C}_6\text{H}_4\text{-C}_5\text{H}_4\text{N} \rightarrow \text{Ir(C}_6\text{H}_4\text{-C}_5\text{H}_4\text{N})_3 + 3 \text{HCl} ] This reaction is typically carried out under reflux conditions in the presence of a suitable solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ir(p-F-ppy)3 is known to undergo various types of reactions, including:

Common reagents used in these reactions include iridium trichloride, 5-fluoro-2-phenylpyridine, and various solvents and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ir(p-F-ppy)3 has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Ir(p-F-ppy)3 exerts its effects primarily involves its ability to act as a photocatalyst. Upon exposure to visible light, the compound undergoes intersystem crossing to an excited triplet state. This excited state can then participate in various photochemical reactions, such as the decarboxylative arylation of α-amino acids . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Ir(p-F-ppy)3 can be compared with other similar compounds, such as:

This compound is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its electronic properties and reactivity.

Properties

Molecular Formula

C33H21F3IrN3

Molecular Weight

708.8 g/mol

IUPAC Name

2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+)

InChI

InChI=1S/3C11H7FN.Ir/c3*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h3*1-4,6-8H;/q3*-1;+3

InChI Key

ZEBLNIAOTYJLBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.[Ir+3]

Origin of Product

United States

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